molecular formula C8H18ClNO2 B6253487 methyl 3-amino-5-methylhexanoate hydrochloride CAS No. 1858255-68-1

methyl 3-amino-5-methylhexanoate hydrochloride

Cat. No.: B6253487
CAS No.: 1858255-68-1
M. Wt: 195.7
InChI Key:
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Description

Methyl 3-amino-5-methylhexanoate hydrochloride is a chemical compound with the molecular formula C8H18ClNO2 and a molecular weight of 195.69 g/mol . It is commonly used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-5-methylhexanoate hydrochloride can be synthesized through several methods. One common approach involves the esterification of 3-amino-5-methylhexanoic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction typically requires controlled temperatures and anhydrous conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-methylhexanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-amino-5-methylhexanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-amino-5-methylhexanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-5-methylhexanoate: The non-hydrochloride form of the compound.

    3-amino-5-methylhexanoic acid: The parent acid from which the ester is derived.

    Methyl 3-amino-5-methylhexanoate sulfate: Another salt form of the compound.

Uniqueness

Methyl 3-amino-5-methylhexanoate hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts .

Properties

IUPAC Name

methyl 3-amino-5-methylhexanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-6(2)4-7(9)5-8(10)11-3;/h6-7H,4-5,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRWBBUFBOLLSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858255-68-1
Record name methyl 3-amino-5-methylhexanoate hydrochloride
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